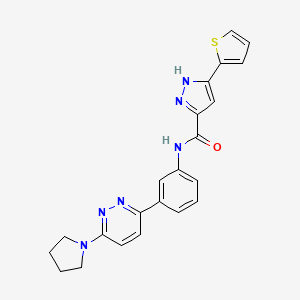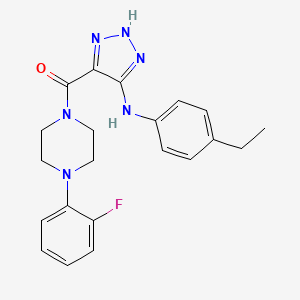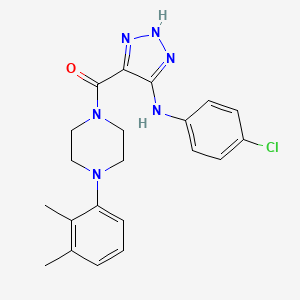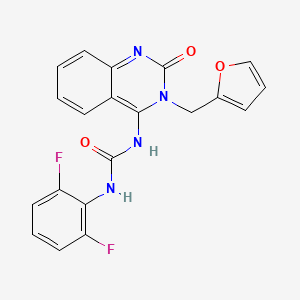![molecular formula C15H12N4OS B14108371 4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide](/img/structure/B14108371.png)
4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]benzamide is a compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 4-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]benzamide includes a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring, and a benzamide moiety.
準備方法
The synthesis of 4-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]benzamide typically involves the formation of the quinazolinone core followed by the introduction of the benzamide group. One common synthetic route involves the cyclization of anthranilic acid derivatives with isatoic anhydride to form the quinazolinone core.
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Green chemistry approaches, such as the use of solvent-free conditions and environmentally benign catalysts, are increasingly being explored to achieve these goals .
化学反応の分析
4-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, to introduce different substituents.
Coupling Reactions: The quinazolinone core can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex quinazolinone derivatives with potential biological activities.
Biology: It has been investigated for its antimicrobial, antiviral, and anticancer properties. .
Medicine: The compound has potential therapeutic applications in the treatment of diseases such as cancer, tuberculosis, and leishmaniasis. .
作用機序
The mechanism of action of 4-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core can bind to the active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. For example, some quinazolinone derivatives have been shown to inhibit the enzyme pteridine reductase, which is involved in the biosynthesis of folate in pathogens .
類似化合物との比較
4-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]benzamide can be compared with other quinazolinone derivatives, such as:
2,3-dihydroquinazolin-4(1H)-one: This compound serves as a core structure for many biologically active derivatives and has been extensively studied for its pharmacological properties.
6,8-dinitro-2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-ones: These derivatives have shown promising antileishmanial activities.
2-(4-chloro-3-nitrophenyl)-2-methyl-6,8-dinitro-2,3-dihydro-1H-quinazolin-4-one: This compound has demonstrated potential as an anti-leishmanial agent.
The uniqueness of 4-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]benzamide lies in its specific substitution pattern and the presence of the sulfanylidene group, which can impart distinct biological activities compared to other quinazolinone derivatives.
特性
分子式 |
C15H12N4OS |
|---|---|
分子量 |
296.3 g/mol |
IUPAC名 |
4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide |
InChI |
InChI=1S/C15H12N4OS/c16-13(20)9-5-7-10(8-6-9)17-14-11-3-1-2-4-12(11)18-15(21)19-14/h1-8H,(H2,16,20)(H2,17,18,19,21) |
InChIキー |
KWTCVMNQVOPACT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NC(=S)N2)NC3=CC=C(C=C3)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-((2-chlorophenyl)amino)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14108303.png)
![[(1R,3aR,4S,8aR)-8a-hydroxy-3a,6-dimethyl-3-oxo-1-propan-2-yl-2,4,7,8-tetrahydro-1H-azulen-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B14108313.png)
![2-Benzyl-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14108314.png)

![7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14108323.png)

![8-(3-chloro-4-methoxyphenyl)-1,6,7-trimethyl-3-(2-methylprop-2-en-1-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14108341.png)
![3-(2-hydroxy-3,5-dimethylphenyl)-4-phenyl-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14108352.png)

![8-[benzyl(methyl)amino]-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14108361.png)

![1-(3-Bromophenyl)-7-chloro-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14108373.png)
![Methyl 4-[1-[2-(dimethylamino)ethyl]-3-[hydroxy(3-methoxyphenyl)methylene]-4,5-dioxo-2-pyrrolidinyl]benzoate](/img/structure/B14108375.png)
![[(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B14108384.png)
